molecular formula C9H12FN3O B2728899 4-(5-Fluoro-6-methylpyrimidin-4-yl)morpholine CAS No. 1863643-25-7

4-(5-Fluoro-6-methylpyrimidin-4-yl)morpholine

Cat. No.: B2728899
CAS No.: 1863643-25-7
M. Wt: 197.213
InChI Key: FNTDFNAPBCYTCR-UHFFFAOYSA-N
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Description

4-(5-Fluoro-6-methylpyrimidin-4-yl)morpholine is a chemical compound characterized by the presence of a fluorinated pyrimidine ring attached to a morpholine moiety

Preparation Methods

The synthesis of 4-(5-Fluoro-6-methylpyrimidin-4-yl)morpholine typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance. The general synthetic route involves the coupling of a boron reagent with a halogenated pyrimidine derivative in the presence of a palladium catalyst . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.

Chemical Reactions Analysis

4-(5-Fluoro-6-methylpyrimidin-4-yl)morpholine undergoes various chemical reactions, including:

Scientific Research Applications

4-(5-Fluoro-6-methylpyrimidin-4-yl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Fluoro-6-methylpyrimidin-4-yl)morpholine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. For example, it can block molecular chaperone mediation, inducing autophagy and leading to the degradation of specific proteins .

Comparison with Similar Compounds

Similar compounds to 4-(5-Fluoro-6-methylpyrimidin-4-yl)morpholine include other fluorinated pyrimidine derivatives and morpholine-containing molecules. These compounds share structural similarities but may differ in their reactivity and applications. For instance, this compound is unique in its specific combination of a fluorinated pyrimidine and a morpholine ring, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

4-(5-fluoro-6-methylpyrimidin-4-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3O/c1-7-8(10)9(12-6-11-7)13-2-4-14-5-3-13/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTDFNAPBCYTCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)N2CCOCC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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